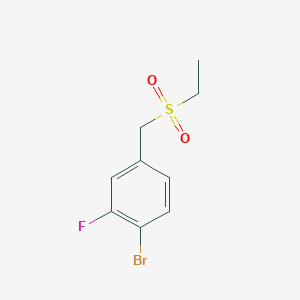
N-Boc-N-methoxy-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N-methoxy-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with a methoxy group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-methoxy-glycine typically involves the protection of glycine. The amino group of glycine is first protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is then esterified using methanol in the presence of an acid catalyst like hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: N-Boc-N-methoxy-glycine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid, to yield the free amine.
Ester Hydrolysis: The methoxy ester can be hydrolyzed under basic conditions to yield the free carboxylic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide, potassium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products:
Deprotection: Glycine derivatives.
Ester Hydrolysis: N-Boc-glycine.
Substitution: Substituted glycine derivatives
科学的研究の応用
N-Boc-N-methoxy-glycine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of N-Boc-N-methoxy-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The methoxy group can be hydrolyzed to yield the free carboxylic acid, which can then engage in further reactions .
類似化合物との比較
N-Boc-glycine: Similar in structure but lacks the methoxy ester group.
N-Cbz-glycine: Uses a different protecting group (carbobenzyloxy) instead of Boc.
N-Fmoc-glycine: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness: N-Boc-N-methoxy-glycine is unique due to the presence of both the Boc protecting group and the methoxy ester, providing dual protection. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13-4)5-6(10)11/h5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVZJKYGMNUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8012240.png)



![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)
![3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B8012291.png)


![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-(phenylamino)prop-2-en-1-one](/img/structure/B8012302.png)

![1-[(3-bromophenyl)methyl]azetidine](/img/structure/B8012313.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8012317.png)
